



CTX-712 solubility and preparation for laboratory use

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Compound of Interest		
Compound Name:	CTX-712	
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Application Notes and Protocols for CTX-712

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small molecule inhibitor of CDC2-like kinases (CLKs).[1][2][3][4][5][6] CLKs are key regulators of the RNA splicing process, which is crucial for cell growth and survival.[3][5] By inhibiting CLK, CTX-712 modulates RNA splicing, leading to the suppression of tumor-associated gene expression and inhibition of tumor cell proliferation.[1] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for various malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors.[1][2][7][8]

This document provides detailed information on the solubility of **CTX-712** and protocols for its preparation and use in common laboratory experiments.

Physicochemical Properties and Solubility

CTX-712 is a white to off-white solid with the following properties:



Property	Value
Molecular Formula	C19H17FN8O2
Molecular Weight	408.39 g/mol
CAS Number	2144751-78-8

Solubility Data:

The solubility of **CTX-712** in various solvents is summarized below. It is important to note that for some solvents, heating and/or sonication may be required to achieve complete dissolution. [9] The hygroscopic nature of DMSO can significantly impact solubility, and it is recommended to use a newly opened container.[9]

Solvent	Concentration	Remarks
DMSO	25 mg/mL (61.22 mM)	Ultrasonic treatment is necessary.[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.12 mM)	Clear solution.[9]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.12 mM)	Clear solution.[9]

Preparation of CTX-712 for Laboratory Use Stock Solution Preparation (In Vitro Use)

For in vitro experiments, a stock solution of CTX-712 is typically prepared in DMSO.

- Weigh the desired amount of CTX-712 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 25 mg/mL.
- · Vortex the solution thoroughly.



- Place the tube in an ultrasonic water bath until the solid is completely dissolved.
- Centrifuge the solution briefly to pellet any undissolved particles.
- Carefully transfer the clear supernatant to a new sterile tube.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

Stock solutions of **CTX-712** in DMSO should be stored under the following conditions:

- -80°C for up to 6 months.[9]
- -20°C for up to 1 month.[9]

Solutions should be stored in sealed containers, protected from moisture and light.[9]

Working Solution Preparation (In Vivo Use)

For in vivo studies, **CTX-712** is typically formulated in a vehicle suitable for oral administration. It is recommended to prepare the working solution fresh on the day of use.[9]

Protocol for a 1 mL Working Solution:

This protocol is an example and may need to be adjusted based on the desired final concentration and dosing volume.

- Start with a 25 mg/mL stock solution of CTX-712 in DMSO.
- In a sterile tube, add 100 μL of the 25 mg/mL DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 μL of saline to bring the final volume to 1 mL. Mix well.[9]



If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9] For animal studies, it is advisable to keep the final concentration of DMSO below 2%, especially if the animals are weak.[9]

Mechanism of Action: CLK Inhibition and Splicing Modulation

CTX-712 is a pan-CLK inhibitor, targeting CLK1, CLK2, CLK3, and CLK4.[1][10] These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][9][11] Phosphorylated SR proteins are essential for the assembly of the spliceosome and the accurate recognition of exons.[2][11]

By inhibiting CLKs, **CTX-712** prevents the phosphorylation of SR proteins.[1][9] This leads to alterations in splicing patterns, often resulting in exon skipping and the generation of aberrant RNA transcripts.[2][12] The accumulation of these mis-spliced RNAs can induce cellular stress and ultimately lead to the inhibition of cancer cell proliferation and induction of apoptosis.[11] [13]



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Figure 1: Mechanism of action of CTX-712.

Experimental Protocols In Vitro Cell Proliferation Assay



This protocol describes a method to assess the effect of **CTX-712** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., K562, MV-4-11)[7][9][12]
- Complete cell culture medium
- CTX-712 stock solution (25 mg/mL in DMSO)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Microplate reader

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of CTX-712 in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of **CTX-712** or vehicle control.
- Incubate the plate for the desired period (e.g., 72 hours).
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a microplate reader.



 Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of Phosphorylated SR Proteins

This protocol outlines the procedure to detect the inhibition of SR protein phosphorylation by **CTX-712**.

Materials:

- Cancer cell line
- CTX-712
- Lysis buffer containing phosphatase and protease inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-SR protein, anti-total SR protein, anti-GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

- Plate cells and treat with various concentrations of CTX-712 for a specified time.
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of each lysate using a BCA assay.



- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total SR protein and a loading control like GAPDH.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **CTX-712** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Cancer cell line for implantation
- Matrigel (optional)
- CTX-712 formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

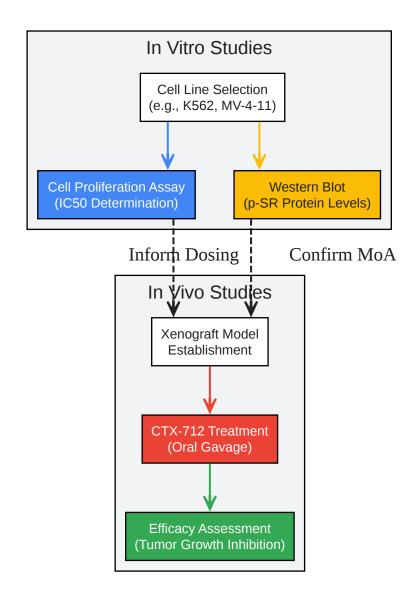
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- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **CTX-712** (e.g., 6.25-50 mg/kg) or vehicle control orally according to the desired schedule (e.g., twice daily, twice a week).[7][9][10]
- Measure tumor volume with calipers every 2-3 days.
- · Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).





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Figure 2: Experimental workflow for CTX-712 evaluation.

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